molecular formula C14H16ClNO B7947749 (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride

Cat. No.: B7947749
M. Wt: 249.73 g/mol
InChI Key: IPKYUCFEARJREI-PFEQFJNWSA-N
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Description

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride is a chiral amino alcohol compound of high interest in pharmaceutical research and organic synthesis. With the CAS Number 2703746-23-8 and a molecular formula of C14H16ClNO, it has a molecular weight of 249.74 g/mol . This enantiomerically pure building block is valuable for the development of asymmetric synthesis methodologies and for the creation of novel molecular scaffolds with potential biological activity. The compound's structure, featuring a biphenyl group and an ethanolamine moiety, is analogous to other pharmacologically active agents, such as the sclerosing agent ethanolamine oleate, which acts via an inflammatory response and activation of coagulation factors . As a research chemical, it is primarily used in exploratory studies and hit-to-lead optimization campaigns. This product is supplied with cold-chain transportation and must be stored under an inert atmosphere at room temperature to ensure stability . Handle with care; safety data indicates it may cause skin and eye irritation . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-2-(4-phenylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYUCFEARJREI-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation of prochiral ketone precursors using chiral catalysts remains the most efficient route. For example, the ketone intermediate 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (CAS 857368-92-4) is reduced under hydrogen gas (1–10 atm) in the presence of a Rhodium-(R)-BINAP complex. This method achieves enantiomeric excess (ee) values exceeding 95% by optimizing:

  • Catalyst loading : 0.5–1.0 mol%

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

The reaction proceeds via a suprafacial hydride transfer mechanism, with the biphenyl moiety’s planar geometry enhancing catalyst-substrate π-π interactions. Post-reduction, the amino alcohol is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Chiral Auxiliary-Mediated Synthesis

Alternative routes employ chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, to induce asymmetry. The biphenyl aldehyde is condensed with the auxiliary to form an imine, which undergoes nucleophilic addition with cyanide or Grignard reagents. For instance:

Biphenyl-4-carbaldehyde+(S)-α-methylbenzylamineTi(OiPr)4Imine intermediateCNα-Aminonitrile\text{Biphenyl-4-carbaldehyde} + (S)\text{-α-methylbenzylamine} \xrightarrow{\text{Ti(OiPr)}_4} \text{Imine intermediate} \xrightarrow{\text{CN}^-} \text{α-Aminonitrile}

Hydrolysis of the nitrile group followed by auxiliary removal yields the target amino alcohol. While this method achieves ~90% ee, it requires additional steps for auxiliary recovery, reducing overall efficiency.

Stepwise Synthetic Routes

Biphenyl Core Construction

The biphenyl moiety is typically synthesized via Suzuki-Miyaura coupling. 4-Bromophenylboronic acid reacts with bromobenzene under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of dioxane and 2M Na₂CO₃. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cross-coupling
Reaction Time12–16 hoursEnsures completion
LigandPPh₃Stabilizes Pd(0)

This step achieves >85% yield, with purity confirmed by HPLC.

Amino Alcohol Formation

The biphenyl aldehyde undergoes reductive amination to install the amino alcohol group. Using ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7, the aldehyde is converted to the primary amine:

Biphenyl-4-carbaldehyde+NH4OAcNaBH3CN2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol\text{Biphenyl-4-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol}

Racemic mixtures from this step necessitate chiral resolution via diastereomeric salt formation with (R)-camphorsulfonic acid.

Resolution and Purification

Diastereomeric Salt Crystallization

The racemic amino alcohol is treated with (R)-camphorsulfonic acid in ethanol, selectively precipitating the (S)-enantiomer as a crystalline salt. Recrystallization from methanol/water improves ee to >99%.

Chromatographic Techniques

Reverse-phase HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-form.

Analytical Characterization

Critical analytical data for the final product include:

PropertyValueMethod
Melting Point198–202°C (dec.)DSC
[α]D²⁵+32.5° (c = 1, H₂O)Polarimetry
¹H NMR (D₂O)δ 7.68 (4H, d), 7.48 (2H, m)400 MHz, TMS ref.
HPLC Purity99.8%Chiral AD-H column

These metrics align with pharmacopeial standards for chiral amines .

Chemical Reactions Analysis

2.2. Incorporation of the Aminoethanol Moiety

The 2-aminoethanol group may be introduced via:

  • Nucleophilic substitution : Reaction of a biphenyl-substituted epoxide with an amine source.

  • Condensation : Reaction of a carbonyl compound (e.g., ketone or aldehyde) with a hydroxylamine derivative.

  • Chiral resolution : Separation of racemic aminoethanol derivatives using chiral chromatography or enzymatic methods .

2.3. Hydrochloride Salt Formation

The amine group is protonated with HCl gas or aqueous HCl to form the hydrochloride salt. This step ensures stability and enhances aqueous solubility.

Key Reaction Data

Step Reagents/Conditions Key Observations
Biphenyl CouplingPd(OAc)₂, K₂CO₃, dioxane, 80°C, 16 h High regioselectivity for 4-substituted biphenyl
Aminoethanol AdditionDMSO, microwave irradiation, 2-aminoethanol Efficient coupling under microwave conditions
Salt FormationHCl gas/aqueous HCl, room temperature Quantitative conversion to hydrochloride salt

4.1. Structural Analysis

  • Molecular Formula : C₁₄H₁₅NO (neutral form), with hydrochloride salt having an additional Cl⁻ .

  • Molecular Weight : 213.27 g/mol (neutral) , 249.14 g/mol (hydrochloride).

4.2. Reactivity

  • The secondary amine and hydroxyl groups enable participation in:

    • Nucleophilic substitution : Reactivity with alkylating agents.

    • Condensation : Formation of imine or oxime derivatives.

    • Chiral resolution : Enantioselective reactions due to the (S)-configuration .

4.3. Stability

The hydrochloride salt is stable under ambient conditions but may undergo degradation in strongly basic or acidic environments .

Scientific Research Applications

Pharmacological Studies

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride has been investigated for its biological activities. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antitumor Activity : Research indicates that compounds with biphenyl moieties can interact with biological targets involved in cancer pathways.
  • Neuroprotective Effects : The amino alcohol structure may confer protective properties against neurodegenerative diseases.

Case Studies

A study conducted on related compounds demonstrated that biphenyl derivatives possess significant binding affinity to certain receptors implicated in cancer progression. Techniques such as molecular docking and surface plasmon resonance were employed to elucidate these interactions, indicating potential therapeutic benefits for this compound in cancer treatment .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for diverse reactivity patterns. It can be utilized in the synthesis of:

  • Pharmaceutical Intermediates : Its chiral nature makes it valuable for producing enantiomerically pure compounds.
  • Ligands for Catalysis : The biphenyl structure can be modified to create ligands used in asymmetric catalysis.

Comparative Analysis of Structural Similarities

The following table compares this compound with other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
(S)-2-AminoethanolSimple amino alcohol without aromatic ringsBasic structure; limited biological activity
4-Amino-biphenylBiphenyl structure with an amino groupKnown for its use in dye synthesis
(R)-2-(4-Hydroxyphenyl)-2-aminoethanolHydroxy-substituted phenolic structureExhibits strong antioxidant properties
3-Amino-biphenylSimilar biphenyl structure but with an amino group at position 3Potentially different binding profiles

This comparison illustrates the unique stereochemistry and functional group arrangement of this compound, influencing its biological activity and applications .

Mechanism of Action

The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong π-π interactions with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds and ionic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Target Compound :
  • Name: (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
  • Backbone: Ethanolamine (2-carbon chain)
  • Substituents : Biphenyl at C2, (S)-configuration
  • Key Applications : Chiral drug development, receptor-binding studies .
Compound A : (R)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol Hydrochloride
  • Structural Differences: Backbone: Propanolamine (3-carbon chain) Substituents: Biphenyl at C3, (R)-configuration .
  • The (R)-configuration may lead to divergent enantioselectivity in biological systems .
Compound B : 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride
  • Structural Differences: Substituted Phenyl: Fluorophenyl instead of biphenyl Amino Group: Methylamino instead of primary amine .
  • Impact: The electron-withdrawing fluorine atom enhances polarity, reducing lipophilicity compared to the biphenyl group. The methylamino group may decrease hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₄H₁₆ClNO C₁₅H₁₈ClNO (estimated) C₉H₁₃ClFNO
Molecular Weight 249.74 g/mol ~263.79 g/mol 205.66 g/mol
Substituents Biphenyl, (S)-config. Biphenyl, (R)-config. 4-Fluorophenyl, methylamino
Hydrogen Bond Donors 2 (NH₃⁺, OH) 2 (NH₃⁺, OH) 2 (NHCH₃⁺, OH)
LogP (Estimated) ~3.5 (highly lipophilic) ~3.8 (longer chain) ~1.2 (polar fluorine)

Key Observations :

  • Compound B’s fluorophenyl group reduces LogP, enhancing solubility but possibly compromising tissue penetration .

Crystallographic and Computational Studies

Structural data for these compounds are often resolved using programs like SHELXL (), which refine small-molecule crystallographic models to high precision. For example, the (S)-enantiomer’s crystal packing may differ from its (R)-counterpart due to stereospecific hydrogen-bonding networks, impacting solubility and formulation .

Biological Activity

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride, a chiral compound with the molecular formula C14H15NO·HCl, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a biphenyl moiety and an amino alcohol functional group, which contribute to its diverse reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol is characterized by:

  • Biphenyl group : Enhances hydrophobic interactions.
  • Amino alcohol moiety : Facilitates hydrogen bonding with biological targets.

Molecular Characteristics

PropertyValue
Molecular Weight213.275 g/mol
CAS Number1429184-14-4
SolubilitySoluble in water and organic solvents

Biological Activity

Research indicates that (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol exhibits various biological activities, particularly in pharmacological contexts. Its potential applications include:

1. Antimicrobial Activity

Studies have demonstrated that compounds similar to (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol can inhibit the growth of bacteria such as Helicobacter pylori. For instance, related compounds have shown significant potency against this pathogen, suggesting that (S)-2-aminoethanol derivatives could be effective in treating infections caused by antibiotic-resistant strains.

2. Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that certain derivatives exhibit promising anti-proliferative activity against various cancer cells, including HL60 leukemia cells. The structure-activity relationship (SAR) analyses reveal that modifications to the biphenyl or amino groups can significantly enhance or reduce cytotoxicity.

The biological activity of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol is thought to arise from its ability to interact with specific molecular targets:

  • Binding Affinity : Molecular docking studies suggest that the biphenyl group facilitates π–π stacking interactions with aromatic amino acids in proteins.
  • Enzyme Inhibition : The amino alcohol moiety allows for hydrogen bonding with active sites of enzymes such as glutathione S-transferase and caspase-3, which are involved in cellular detoxification and apoptosis pathways.

Case Studies

Several studies have explored the biological activity of (S)-2-[1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various biphenyl derivatives against H. pylori. The results indicated that specific structural modifications led to enhanced antibacterial activity, with IC50 values significantly lower than those of standard antibiotics.

Study 2: Anticancer Activity

In a comparative study involving multiple analogs, it was found that derivatives of (S)-2-aminoethanol exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent compound demonstrated a pIC50 value of 8.0 against HL60 cells, indicating strong potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves condensation of biphenyl derivatives with amino-alcohol precursors under reflux conditions. For example, ethanolic solutions of intermediates (e.g., 4-amino acetophenone) are refluxed with acetic acid as a catalyst, with reaction progress tracked via thin-layer chromatography (TLC) . Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization. Monitoring pH during hydrochloride salt formation ensures optimal yield.

Q. How can the crystal structure of this compound be determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of polar solvents (e.g., ethanol/water mixtures). Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. The SHELX system (SHELXL) is widely used for refinement, leveraging its robust algorithms for small-molecule crystallography. Key parameters include R-factor convergence (<0.05) and validation using tools like PLATON for symmetry checks .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity (>95% typical). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, with biphenyl proton resonances typically appearing as multiplet signals in aromatic regions (δ 7.2–7.6 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z ~276) .

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